1-(2-Chloro-6-methoxypyridin-3-YL)ethanone
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Overview
Description
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone typically involves the reaction of 2-chloro-6-methoxypyridine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methoxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
1-(6-Chloro-2-methoxypyridin-3-yl)ethanone: Similar in structure but with different positional isomers.
2-Chloro-1-(6-methoxypyridin-3-yl)ethanone: Another positional isomer with distinct chemical properties.
Uniqueness
1-(2-Chloro-6-methoxypyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted research and applications in various fields .
Properties
Molecular Formula |
C8H8ClNO2 |
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Molecular Weight |
185.61 g/mol |
IUPAC Name |
1-(2-chloro-6-methoxypyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)6-3-4-7(12-2)10-8(6)9/h3-4H,1-2H3 |
InChI Key |
NGCGKWNIZQTRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)OC)Cl |
Origin of Product |
United States |
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